molecular formula C9H16O4S B2708454 Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate CAS No. 60743-24-0

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate

Cat. No.: B2708454
CAS No.: 60743-24-0
M. Wt: 220.28
InChI Key: MMMRRMBKJFABNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is an organic compound with the molecular formula C9H16O4S It is a methyl ester derivative of butanoic acid, featuring a sulfanyl group and a methoxy-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves the esterification of butanoic acid derivatives with methanol in the presence of a catalyst. One common method includes the reaction of 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoic acid with methanol under acidic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)thio]propanoate
  • Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
  • Potassium 3-methoxy-3-oxopropanoate

Uniqueness

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfanyl group, in particular, allows for unique interactions with biological molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-7(6-9(11)13-3)14-5-4-8(10)12-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMRRMBKJFABNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)SCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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